4-Ethyl-1,2-benzoxazol-3-ol: Chemical Properties, Synthesis, and Pharmacological Potential as a DAAO Inhibitor
4-Ethyl-1,2-benzoxazol-3-ol: Chemical Properties, Synthesis, and Pharmacological Potential as a DAAO Inhibitor
Executive Summary
The benzo[d]isoxazol-3-ol (benzisoxazole) scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent modulation of central nervous system (CNS) pathways. Specifically, derivatives of this core are heavily investigated as competitive inhibitors of D-amino acid oxidase (DAAO)[1]. 4-Ethyl-1,2-benzoxazol-3-ol (CAS: 2059926-74-6) represents a specialized, sterically modified derivative designed to probe the structure-activity relationship (SAR) boundaries of the DAAO active site[1][2]. This whitepaper provides a comprehensive technical analysis of its chemical properties, rational synthesis methodologies, and its mechanistic role in neuropharmacology.
Chemical Structure and Physicochemical Profiling
The molecular architecture of 4-Ethyl-1,2-benzoxazol-3-ol consists of a benzene ring fused to an isoxazole ring, featuring a hydroxyl group at position 3 and an ethyl substitution at position 4. The compound exhibits keto-enol tautomerism, existing in equilibrium with its keto form, 4-ethyl-1,2-benzisoxazolin-3-one.
Structural Causality in Drug Design
The introduction of an ethyl group at the 4-position serves a dual purpose in pharmacological design:
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Lipophilicity and BBB Penetration: Unsubstituted benzo[d]isoxazol-3-ol is relatively polar. The addition of the aliphatic ethyl chain increases the partition coefficient (LogP), theoretically enhancing blood-brain barrier (BBB) permeability—a strict prerequisite for CNS-active drugs targeting schizophrenia and cognitive dysfunction[3].
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Steric Probing: While substitutions at positions 5 and 6 (such as the 5-chloro substitution in the highly potent inhibitor CBIO) are known to be well-tolerated within the DAAO binding pocket[1], the 4-position lies closer to the bridgehead carbon. The ethyl group here introduces specific steric bulk that tests the spatial limits of the enzyme's active site entrance, altering binding kinetics.
Quantitative Data Summary
The following table summarizes the physicochemical properties of 4-Ethyl-1,2-benzoxazol-3-ol compared to the unsubstituted core scaffold[2][4].
| Property | Benzo[d]isoxazol-3-ol (Core) | 4-Ethyl-1,2-benzoxazol-3-ol |
| CAS Number | 21725-69-9 | 2059926-74-6 |
| Molecular Formula | C7H5NO2 | C9H9NO2 |
| Molecular Weight | 135.12 g/mol | 163.18 g/mol |
| Substituent | None | 4-Ethyl |
| Tautomerism | 1,2-benzisoxazolin-3-one | 4-ethyl-1,2-benzisoxazolin-3-one |
| Primary Application | Building block / Weak inhibitor | Targeted SAR DAAO Inhibitor |
Pharmacological Mechanism: DAAO Inhibition
D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine [1]. D-serine acts as an essential co-agonist at the "strychnine-insensitive glycine site" of the N-methyl-D-aspartate (NMDA) glutamate receptor[3].
Hypofunction of NMDA receptors is a leading mechanistic hypothesis for the negative symptoms and cognitive deficits observed in schizophrenia[1]. By competitively inhibiting DAAO, benzisoxazole derivatives prevent the degradation of D-serine. The subsequent accumulation of synaptic D-serine enhances NMDA receptor neurotransmission[1]. Furthermore, peripheral inhibition of DAAO has demonstrated significant efficacy in suppressing mechanical allodynia in bone cancer pain models[5].
Mechanistically, the benzisoxazole core mimics the carboxylate moiety of D-serine, while the fused benzene ring aligns parallel to the enzyme's flavin ring, establishing strong π-π stacking interactions with the Tyr224 residue of DAAO[1].
Fig 1: Mechanism of DAAO inhibition enhancing D-serine mediated NMDA receptor activation.
Synthesis Methodology and Causality
The synthesis of 4-Ethyl-1,2-benzoxazol-3-ol requires a highly controlled intramolecular cyclization. The starting material is 2-hydroxy-6-ethylbenzoic acid (6-ethylsalicylic acid).
Causality of Reagent Selection: Historically, cyclization of N-hydroxysalicylamides was attempted using thionyl chloride. However, this aggressive reagent frequently leads to undesired chlorinated byproducts and poor yields[1]. To ensure high purity and structural integrity, Carbonyl diimidazole (CDI) is utilized. CDI acts as a mild, highly efficient coupling and dehydrating agent that promotes clean intramolecular cyclization to the isoxazole ring without halogenation risks[1][4].
Fig 2: Step-by-step synthetic workflow for 4-Ethyl-1,2-benzoxazol-3-ol via CDI cyclization.
Experimental Protocols
The following protocols represent a self-validating system for the synthesis and biological evaluation of 4-Ethyl-1,2-benzoxazol-3-ol.
Protocol A: CDI-Mediated Cyclization
This procedure details the final, critical step of forming the benzisoxazole core[4].
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Preparation: Dissolve the intermediate N-hydroxy-6-ethylsalicylamide (approx. 1.92 M) in anhydrous Tetrahydrofuran (THF) within a dry reaction vial.
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Activation: Stir the solution at 60 °C. Slowly add Carbonyl diimidazole (CDI) (3.84 M in THF) dropwise over a period of 30 minutes to control the exothermic release of CO2.
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Cyclization: Heat the reaction mixture to reflux and maintain at 60 °C for exactly 2 hours. Validation Check: Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane).
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Solvent Removal: Cool the mixture to 40 °C and evaporate the THF under reduced pressure.
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Quenching & Precipitation: Quench the resulting residue with ice water. Critical Validation: Slowly adjust the pH to 2 using 12 N HCl. The acidic environment is strictly required to protonate the isoxazole oxygen and precipitate the 4-ethyl-1,2-benzoxazol-3-ol product.
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Isolation: Stir for 30 minutes at 10-15 °C. Filter the precipitate, wash with cold water, and dry under vacuum at 90 °C to yield the final compound[4].
Protocol B: In Vitro DAAO Fluorescence-Based Inhibition Assay
To validate the pharmacological efficacy of the synthesized compound, a high-throughput fluorescence assay is employed[1].
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Reagent Preparation: Prepare a buffer solution containing purified recombinant human DAAO enzyme and D-serine (substrate).
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Compound Incubation: Add varying concentrations of 4-Ethyl-1,2-benzoxazol-3-ol (e.g., 10 nM to 100 μM) to the enzyme mixture. Validation Check: Include 5-chloro-benzo[d]isoxazol-3-ol (CBIO) as a positive control (expected IC50 ~188 nM)[1].
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Reaction Initiation: Incubate at 37 °C for 20 minutes. The oxidation of D-serine produces hydrogen peroxide (H2O2).
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Detection: Add Amplex Red reagent and horseradish peroxidase (HRP). The HRP catalyzes the reaction between H2O2 and Amplex Red to produce the highly fluorescent resorufin.
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Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). Calculate the IC50 based on the dose-dependent reduction in fluorescence compared to baseline.
References
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[2] CAS:855996-76-85-Phenethylbenzo[d]isoxazol-3-ol-毕得医药 - bidepharm.com - 2
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[4] BENZO[D]ISOXAZOL-3-OL | 21725-69-9 - ChemicalBook - chemicalbook.com - 4
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[1] Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors | Journal of Medicinal Chemistry - acs.org - 1
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[3] US20050143434A1 - Benzo[d]isoxazol-3-ol DAAO inhibitors - google.com -3
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[5] Contributions of spinal D-amino acid oxidase to bone cancer pain - PubMed - nih.gov - 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS:855996-76-8, 5-Phenethylbenzo[d]isoxazol-3-ol-毕得医药 [bidepharm.com]
- 3. US20050143434A1 - Benzo[d]isoxazol-3-ol DAAO inhibitors - Google Patents [patents.google.com]
- 4. BENZO[D]ISOXAZOL-3-OL | 21725-69-9 [chemicalbook.com]
- 5. Contributions of spinal D-amino acid oxidase to bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
